N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic carboxamide derivative featuring a fused pyrrolo[3,2,1-ij]quinolin core. The biphenyl carboxamide moiety at the 8-position enhances lipophilicity and may facilitate binding to hydrophobic pockets in target proteins, such as ion channels or enzymes .
Properties
IUPAC Name |
N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-16-22-15-21(14-20-8-5-13-27(23(20)22)25(16)29)26-24(28)19-11-9-18(10-12-19)17-6-3-2-4-7-17/h2-4,6-7,9-12,14-16H,5,8,13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVVLELKIKUXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps that include the use of specific catalysts and solvents. The starting materials might include substituted quinolines and biphenyl derivatives, which undergo sequential reaction steps such as condensation, cyclization, and acylation under controlled conditions.
Industrial Production Methods: For industrial production, advanced techniques such as continuous flow synthesis might be employed to ensure high efficiency and yield. Conditions such as temperature, pressure, and pH are meticulously optimized to maximize product purity and minimize waste.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: This compound can be oxidized under specific conditions, potentially yielding a variety of oxidized derivatives.
Reduction: Reduction reactions might be used to alter the functional groups within the molecule, affecting its reactivity and properties.
Substitution: Various substitution reactions can modify the structure, either on the biphenyl or quinoline moieties, to produce novel analogs.
Common Reagents and Conditions Used: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases to facilitate substitution reactions.
Major Products Formed From These Reactions: The major products will depend on the specific reactions performed but could include hydroxylated, alkylated, or otherwise modified versions of the original compound.
Scientific Research Applications
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide has diverse scientific research applications:
Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: The compound is researched for its interactions with biological systems, potentially affecting enzymatic activity or cellular processes.
Medicine: There is ongoing research into its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Its chemical stability and reactivity profile make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets within a biological system. For instance, it may bind to certain proteins or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved could include inhibition of enzymes or alteration of signal transduction pathways, ultimately leading to the desired biological effect.
Comparison with Similar Compounds
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide ()
- Structural Differences: Lacks the 1-methyl and 2-oxo groups on the pyrroloquinolin core and substitutes the biphenyl carboxamide with a propionamide.
- Functional Implications : Reduced steric hindrance may improve solubility but decrease target affinity compared to the biphenyl derivative. The absence of the methyl group could lower metabolic stability .
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide ()
- Structural Differences : Replaces the biphenyl carboxamide with a butyramide.
- Functional Implications: The shorter alkyl chain (butyramide vs. Increased lipophilicity may enhance membrane permeability .
Biphenyl Carboxamide Derivatives ()
Compounds such as N-cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) and N-(1,2,3,4-tetrahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide (9) share the biphenyl carboxamide group but lack the pyrroloquinolin core.
- Key Differences: The pyrroloquinolin core in the target compound introduces rigidity and a planar heteroaromatic system, which may improve selectivity for specific targets (e.g., TRPM8 channels) .
Carboxamide-Linked Heterocycles ()
Methyl 1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate ()
- Structural Differences: Pyridopyrrolopyrimidine core instead of pyrroloquinolin; ester group instead of carboxamide.
- Functional Implications : The ester may act as a prodrug, requiring hydrolysis for activity. The pyridopyrrolopyrimidine core offers distinct electronic properties, possibly altering target engagement .
10-[(2-Methoxy-2'-methyl-[1,1'-biphenyl]-4-yl)carbonyl]-N-methyl-N-(3-pyridinylmethyl)-10,11-dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-3-carboxamide ()
- Structural Differences : Benzodiazepine-pyrrolo hybrid with a methoxy-methyl biphenyl group.
Comparative Data Table
Biological Activity
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a pyrroloquinoline moiety linked to a biphenyl group. Its chemical formula is with a molecular weight of 318.36 g/mol. The structural complexity contributes to its diverse biological activities.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Enzyme Inhibition : Some derivatives have shown potential as inhibitors of key enzymes involved in coagulation pathways. For instance, derivatives based on the pyrroloquinoline structure have been tested for their ability to inhibit Factor Xa and Factor XIa with IC50 values ranging from 0.7 to 40 μM .
- Kinase Inhibition : Other studies suggest that related compounds may act as kinase inhibitors. The presence of specific functional groups enhances their solubility and reactivity, potentially increasing their pharmacological efficacy .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and its derivatives:
| Activity Type | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Factor Xa | 3.68 | |
| Enzyme Inhibition | Factor XIa | 2.00 | |
| Kinase Inhibition | Unknown | N/A | |
| Cytotoxicity | Human Tumor Cells | Varies |
Case Studies
A notable study investigated the anticoagulant activity of hybrid derivatives of pyrroloquinoline compounds. The research revealed that certain derivatives could effectively inhibit coagulation factors with promising selectivity profiles. The study utilized amidolytic assays to measure the inhibitory effects against Factor Xa and Factor XIa .
Another investigation focused on the synthesis and biological evaluation of pyrroloquinoline derivatives for their anticancer properties. Compounds were tested against various human tumor cell lines (e.g., LCLC-103H) demonstrating varying degrees of cytotoxicity .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves coupling the pyrrolo[3,2,1-ij]quinolinone core with a biphenylcarboxamide moiety. A validated approach includes:
- Step 1: Reacting 2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1-ylidene)hydrazine with α-halocarbonyl reagents (e.g., ethyl bromoacetate) under reflux in ethanol to form thiazolidinone intermediates .
- Step 2: Introducing the biphenyl group via Suzuki-Miyaura cross-coupling or amidation reactions, using Pd catalysts and optimized ligand systems.
- Yield Optimization:
- Use high-purity reagents and inert atmospheres (N₂/Ar) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients).
Reference yields: 70–85% for intermediate steps, with final product purity >95% confirmed by HPLC .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its molecular structure?
Methodological Answer: Structural Confirmation Workflow:
NMR Spectroscopy:
- ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to assign proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbonyl signals (δ ~170 ppm).
- 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .
X-ray Crystallography:
- Grow single crystals via slow evaporation in ethanol/water.
- Collect diffraction data (MoKα radiation, λ = 0.71073 Å) and refine using SHELX .
- Key Parameters:
| Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
|---|---|---|---|---|---|
| P2₁/c | 8.309 | 18.524 | 8.730 | 112.3 | 1243.2 |
Advanced Research Questions
Q. How can computational chemistry guide the design of novel derivatives?
Methodological Answer:
Reaction Pathway Prediction:
- Use quantum chemical calculations (DFT, B3LYP/6-31G*) to model reaction energetics and transition states.
- Screen substituent effects on electronic properties (HOMO/LUMO gaps) using Gaussian or ORCA .
Molecular Docking:
- Dock derivatives into target protein active sites (e.g., kinases) with AutoDock Vina.
- Validate binding poses using MD simulations (GROMACS) to assess stability .
Data-Driven Optimization:
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Case Study: Discrepancies in IC₅₀ values for kinase inhibition.
Experimental Validation:
- Replicate assays under standardized conditions (cell line: HEK293 vs. HeLa; ATP concentration: 10 µM).
- Use positive controls (e.g., staurosporine) to calibrate activity .
Data Analysis:
- Perform meta-analysis (Prism/GraphPad) to identify outliers.
- Apply ANOVA to assess significance of variables (e.g., incubation time, solvent DMSO%) .
Mechanistic Studies:
Q. What strategies are recommended for analyzing hydrogen bonding and crystal packing?
Methodological Answer: Workflow for Solid-State Analysis:
Data Collection:
Hydrogen Bond Analysis:
- Identify short contacts (d < 3.0 Å) using Mercury software.
- Example: Weak C–H⋯O bonds (d = 2.8 Å) stabilize centrosymmetric dimers .
Energy Frameworks (CrystalExplorer):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
